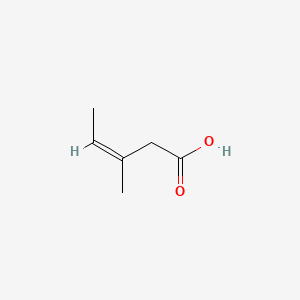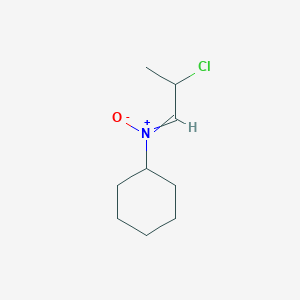
2-Chloro-N-cyclohexylpropan-1-imine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-N-cyclohexylpropan-1-imine N-oxide typically involves the oxidation of the corresponding amine. One common method is the Cope Elimination, where a tertiary amine is treated with hydrogen peroxide and a base to form the N-oxide . The reaction conditions often include the use of a strong hydroxide base and temperatures around 160°C to induce the elimination reaction .
Chemical Reactions Analysis
2-Chloro-N-cyclohexylpropan-1-imine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N-cyclohexylpropan-1-imine N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical studies to investigate the effects of amine oxides on biological systems.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclohexylpropan-1-imine N-oxide involves its role as an oxidizing agent. The N-oxide functional group can participate in redox reactions, influencing the molecular targets and pathways involved. The compound’s effects are mediated through its interactions with other molecules, leading to changes in their chemical structure and activity .
Comparison with Similar Compounds
2-Chloro-N-cyclohexylpropan-1-imine N-oxide can be compared with other amine oxides, such as:
N-Methylmorpholine N-oxide: Another commonly used amine oxide with similar oxidizing properties.
Trimethylamine N-oxide: Known for its role in biological systems and as an osmolyte.
Pyridine N-oxide: Used in organic synthesis and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
37898-42-3 |
|---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-chloro-N-cyclohexylpropan-1-imine oxide |
InChI |
InChI=1S/C9H16ClNO/c1-8(10)7-11(12)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
HTOPNYMGDPNMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=[N+](C1CCCCC1)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


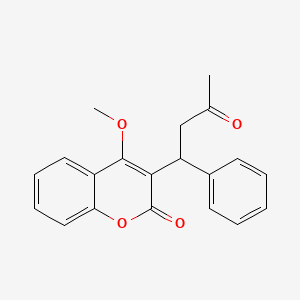
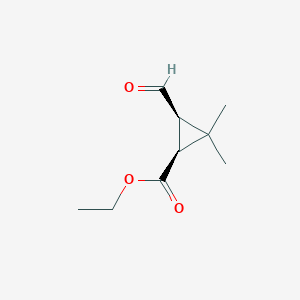
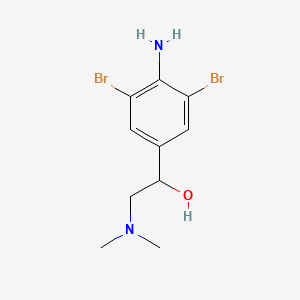
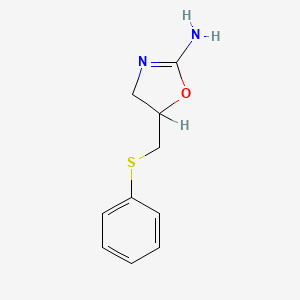
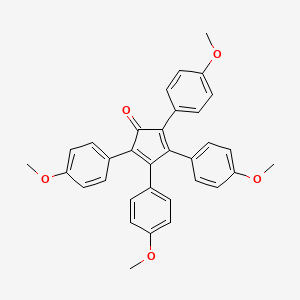
![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
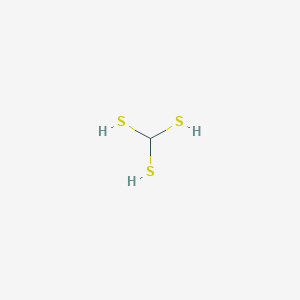
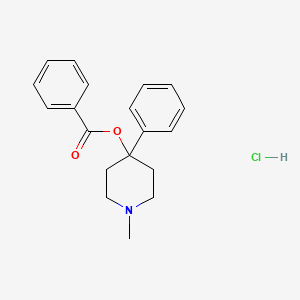
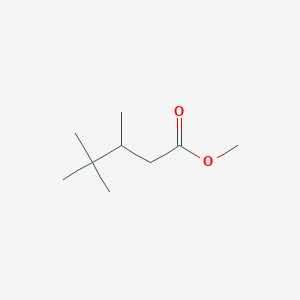
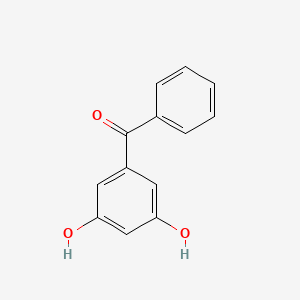
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
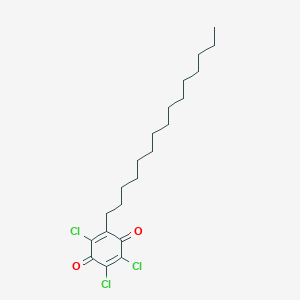
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
